6-Azathymine, TMS 6-Azathymine, TMS
Brand Name: Vulcanchem
CAS No.:
VCID: VC14187223
InChI: InChI=1S/C10H21N3O2Si2/c1-8-9(14-16(2,3)4)11-10(13-12-8)15-17(5,6)7/h1-7H3
SMILES:
Molecular Formula: C10H21N3O2Si2
Molecular Weight: 271.46 g/mol

6-Azathymine, TMS

CAS No.:

Cat. No.: VC14187223

Molecular Formula: C10H21N3O2Si2

Molecular Weight: 271.46 g/mol

* For research use only. Not for human or veterinary use.

6-Azathymine, TMS -

Specification

Molecular Formula C10H21N3O2Si2
Molecular Weight 271.46 g/mol
IUPAC Name trimethyl-[(6-methyl-3-trimethylsilyloxy-1,2,4-triazin-5-yl)oxy]silane
Standard InChI InChI=1S/C10H21N3O2Si2/c1-8-9(14-16(2,3)4)11-10(13-12-8)15-17(5,6)7/h1-7H3
Standard InChI Key WFMAXSXEHMITKR-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=C(N=N1)O[Si](C)(C)C)O[Si](C)(C)C

Introduction

Structural Identification and Chemical Properties

6-Azathymine, bis(trimethylsilyl) ether belongs to the class of silylated nucleobases, where hydroxyl groups in the parent molecule are replaced by trimethylsilyl groups. The IUPAC name for this compound is bis(trimethylsilyl) 6-azathymine ether, reflecting the presence of two TMS groups attached via oxygen atoms. The structural formula (Figure 1) highlights the triazine core substituted with methyl and silyl ether groups.

Table 1: Key Identifiers of 6-Azathymine, Bis(trimethylsilyl) Ether

PropertyValue
CAS Registry Number17331-64-5
Molecular FormulaC10H21N3O2Si2\text{C}_{10}\text{H}_{21}\text{N}_{3}\text{O}_{2}\text{Si}_{2}
Molecular Weight271.4636 g/mol
IUPAC NameBis(trimethylsilyl) 6-azathymine ether
InChIKeyWFMAXSXEHMITKR-UHFFFAOYSA-N

The silylation of 6-azathymine improves its thermal stability, making it suitable for gas chromatography-mass spectrometry (GC-MS) applications. The trimethylsilyl groups reduce hydrogen bonding, lowering the compound’s polarity and increasing its volatility .

Spectroscopic Characterization

Mass Spectrometry

The electron ionization (EI) mass spectrum of 6-azathymine, bis(trimethylsilyl) ether reveals characteristic fragmentation patterns. The molecular ion peak at m/z 271 corresponds to the intact molecule, while prominent fragments arise from the loss of trimethylsilyl groups (-Si(CH3)3\text{-Si(CH}_3\text{)}_3, m/z 73) and cleavage of the triazine ring.

Table 2: Key Fragments in the EI Mass Spectrum

m/zFragment Ion
271Molecular ion [M]+[M]^+
198[MSi(CH3)3]+[M - \text{Si(CH}_3\text{)}_3]^+
73Si(CH3)3+\text{Si(CH}_3\text{)}_3^+
45CONH2+\text{CONH}_2^+

The dominance of the m/z 73 peak is typical of silylated compounds, confirming the presence of TMS groups.

Applications in Analytical Chemistry

Mass Spectrometric Analysis

The bis-TMS derivative of 6-azathymine is primarily employed as a volatile standard in GC-MS workflows. Silylation mitigates the polar nature of the parent nucleobase, enabling precise quantification in complex biological matrices. For example, this compound could serve as an internal standard in metabolomic studies targeting modified nucleobases in DNA or RNA .

Synthetic Intermediate

In organic synthesis, the TMS groups act as protecting groups for hydroxyl functionalities, allowing selective functionalization of the triazine core. Subsequent deprotection under mild acidic conditions regenerates the hydroxyl groups, facilitating the synthesis of 6-azathymine derivatives for pharmaceutical research.

Comparative Analysis with Related Compounds

Table 3: Comparison of Silylated Nucleobases

CompoundMolecular FormulaKey Application
6-Azathymine, bis-TMS etherC10H21N3O2Si2\text{C}_{10}\text{H}_{21}\text{N}_{3}\text{O}_{2}\text{Si}_{2}GC-MS standard
Thymine, bis-TMS etherC11H22N2O2Si2\text{C}_{11}\text{H}_{22}\text{N}_{2}\text{O}_{2}\text{Si}_{2}Nucleic acid analysis
Cytosine, bis-TMS etherC10H21N3OSi2\text{C}_{10}\text{H}_{21}\text{N}_{3}\text{O}\text{Si}_{2}Metabolite profiling

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator